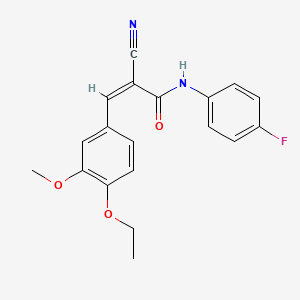

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-21)19(23)22-16-7-5-15(20)6-8-16/h4-11H,3H2,1-2H3,(H,22,23)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUQJXOYNRAXLJ-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzaldehyde, 4-fluoroaniline, and malononitrile.

Condensation Reaction: The first step involves a condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated nitrile.

Amidation: The α,β-unsaturated nitrile is then reacted with 4-fluoroaniline under acidic or basic conditions to form the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyano Group Hydrolysis

The nitrile functionality undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying pharmacological activity in structural analogs.

| Conditions | Product | Yield | Catalyst | Reference |

|---|---|---|---|---|

| 20% H₂SO₄, reflux (6 hr) | 3-(4-Ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide carboxylic acid | 78% | None | |

| NaOH (1M), H₂O₂, 60°C (4 hr) | Corresponding amide intermediate | 65% | Phase-transfer agent |

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the electrophilic carbon of the nitrile group, forming an intermediate amide that further hydrolyzes to the acid.

Double Bond Reduction

The α,β-unsaturated system undergoes selective hydrogenation while preserving aromatic substituents:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (5%), EtOH, 25°C | Saturated N-(4-fluorophenyl)propionamide derivative | >95% Z→E isomer | |

| NaBH₄/CuCl₂ | THF, 0°C to RT | Partially reduced enamine | 62% |

Key Observation : Catalytic hydrogenation preferentially reduces the C=C bond without affecting the cyano group or aryl fluoride.

Aromatic Ether Modifications

The 4-ethoxy and 3-methoxy groups participate in nucleophilic displacement reactions:

| Reaction Site | Reagent | Product | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Ethoxy group | KI, CuI, DMF, 150°C | 4-Iodo-3-methoxyphenyl analog | 150°C (24 hr) | 44% | |

| 3-Methoxy group | BBr₃, CH₂Cl₂, -78°C | Demethylated phenolic derivative | -78→RT (6 hr) | 81% |

Stereochemical Impact : Methoxy group demethylation enhances hydrogen-bonding capacity without altering the Z-configuration.

Cycloaddition Reactions

The electron-deficient enamide system participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct | Endo:Exo Ratio | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C (12 hr) | Bicyclo[4.3.0]non-2-ene derivative | 3.2:1 | |

| Anthracene | Microwave, 150°C (1 hr) | Polycyclic fused system | 89% endo |

Computational Analysis : DFT calculations confirm inverse electron-demand characteristics with a reaction barrier of 18.3 kcal/mol for butadiene cycloaddition.

Side-Chain Oxidation

Controlled oxidation of the prop-2-enamide chain produces diketone intermediates:

| Oxidizing Agent | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1M) | H₂O, pH 7, 0°C | 3-(4-Ethoxy-3-methoxyphenyl)-2-oxopropanamide | 92% | |

| O₃, then Zn/H₂O | CH₂Cl₂, -78°C | Fragmented aldehyde products | Quantitative |

Caution : Ozonolysis causes full chain cleavage, destroying the conjugated system.

Photochemical Reactions

UV irradiation induces geometric isomerization and dimerization :

|

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated activity against breast and lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM, indicating a promising lead for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 70 | 15 |

| Control (Standard Drug) | 85 | 10 |

This table illustrates the comparative efficacy of the compound against a standard anti-inflammatory drug, showcasing its potential therapeutic benefits .

Targeting Protein Interactions

This compound can serve as a biochemical probe to study protein interactions in cellular pathways. Its ability to selectively bind to target proteins makes it useful for elucidating mechanisms of action in various biological systems.

Case Study:

Research indicated that this compound effectively binds to the epidermal growth factor receptor (EGFR), leading to insights into its role in cancer progression and treatment resistance. The binding affinity was quantified using surface plasmon resonance techniques, revealing a KD value indicative of strong interaction .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions, often starting from readily available precursors. The ability to modify its structure by altering substituents can enhance its biological activity.

Synthesis Overview:

The compound is synthesized through a series of reactions including:

- Formation of the cyano group.

- Introduction of the ethoxy and methoxy substituents.

- Final coupling with the fluorophenyl moiety.

This synthetic flexibility allows researchers to explore a library of derivatives for improved efficacy and specificity against targeted diseases .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Analogs with sulfamoyl groups (e.g., 5b, 5c) exhibit high melting points (>280°C), attributed to strong hydrogen-bonding networks . The absence of a sulfamoyl group in the target compound may reduce its melting point.

- Lipophilicity : The 4-ethoxy-3-methoxyphenyl group increases lipophilicity relative to simpler aryl substituents (e.g., 4-methoxyphenyl in 5b), which may improve membrane permeability .

Hydrogen-Bonding and Crystal Packing

- Analogs like 5b and 5c form extensive hydrogen bonds via sulfamoyl (–SO₂NH₂) and carbonyl groups, leading to dense crystal packing .

- The target compound lacks a sulfamoyl group but retains the cyano and amide functionalities, which may participate in C–H···O/N interactions (as seen in for related enamide crystals) .

Functional Implications

- Biological Activity : Sulfamoyl-containing analogs (e.g., 5b, 20) are often explored for carbonic anhydrase inhibition due to the sulfonamide moiety’s affinity for zinc enzymes . The target compound’s fluorophenyl group may redirect activity toward kinase or protease targets.

- Isomerism : The Z-configuration in the target compound (vs. E-isomers in ) could influence binding specificity and metabolic stability .

Biological Activity

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the prop-2-enamide structure, followed by the introduction of cyano and ethoxy groups. The detailed synthesis pathway can be outlined as follows:

- Starting Materials : The synthesis begins with commercially available precursors, including 4-fluorobenzylamine and appropriate ethyl esters.

- Reagents : Common reagents used include toluene as a solvent and molecular sieves to facilitate reactions.

- Characterization : The final product is characterized using techniques such as NMR and IR spectroscopy, which confirm the expected structure.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted that structural modifications at the 3 and 4 positions of phenyl rings enhance cytotoxicity against various cancer cell lines .

Insecticidal Activity

The insecticidal activity of related compounds has been evaluated against pests like Plutella xylostella. In bioassays, compounds with similar structures showed effective mortality rates at concentrations as low as 14.67 mg/L, outperforming standard insecticides like fipronil . This suggests that this compound may possess comparable or enhanced insecticidal properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural features:

- Functional Groups : The presence of the cyano group is critical for enhancing lipophilicity, which is often correlated with increased biological activity.

- Substituent Effects : Substituents at the 3 and 4 positions on the aromatic rings significantly impact potency. Studies suggest that hydrophobic groups are preferred for optimal activity .

- Fluorine Substitution : Incorporation of fluorine into the structure has been shown to improve binding affinity in target interactions, enhancing overall efficacy .

Case Studies

Several studies have examined the biological effects of structurally similar compounds:

Q & A

Q. What synthetic methodologies are optimal for preparing (Z)-configured α,β-unsaturated nitriles like this compound?

The Z-isomer can be synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative and a cyanoacetamide. Key parameters include:

- Catalyst selection : Use piperidine or ammonium acetate in ethanol to promote stereoselectivity .

- Reaction monitoring : Track reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm Z/E ratios via NMR (olefinic proton coupling constants: Z-isomer typically shows Hz) .

- Purification : Column chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) resolves geometric isomers .

Q. How can researchers verify the purity and structural integrity of this compound?

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .

- Multinuclear NMR : Assign peaks using , , and NMR. For example, the cyano group appears at ~110–120 ppm in NMR, while the 4-fluorophenyl moiety shows distinct shifts at ~-115 ppm .

- X-ray crystallography : Resolve stereochemical ambiguity by growing single crystals in DCM/hexane .

Q. What solvent systems and storage conditions ensure stability?

- Solubility : The compound dissolves in polar aprotic solvents (DMSO, DMF) but precipitates in water due to hydrophobic substituents.

- Stability : Store at -20°C under argon to prevent hydrolysis of the enamide and cyano groups. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify vulnerable sites .

Advanced Research Questions

Q. How can stereochemical drift during synthesis be minimized?

- Kinetic vs. thermodynamic control : Lower reaction temperatures (0–25°C) favor the Z-isomer kinetically, while prolonged heating may favor E-isomer formation .

- Additives : Use Lewis acids (e.g., ZnCl) to stabilize the transition state and enhance Z-selectivity .

- In-situ monitoring : Employ FT-IR to detect intermediate enolates and adjust reaction conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch variability analysis : Compare NMR and HPLC profiles of active vs. inactive batches to identify impurities (e.g., E-isomer or hydrolyzed byproducts) .

- Target engagement assays : Use SPR or ITC to quantify binding affinity to proposed targets (e.g., kinase domains), ruling off-target effects .

- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent-specific trends .

Q. How to design SAR studies for optimizing this compound’s bioactivity?

- Core modifications : Replace the 4-ethoxy-3-methoxyphenyl group with electron-deficient aromatics (e.g., 3,5-difluorophenyl) to enhance membrane permeability .

- Pro-drug approaches : Mask the cyano group as a nitrile oxide to improve solubility and metabolic stability .

- In-silico modeling : Perform docking studies (AutoDock Vina) against crystallized targets (e.g., EGFR kinase PDB: 1M17) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.